HS38

描述

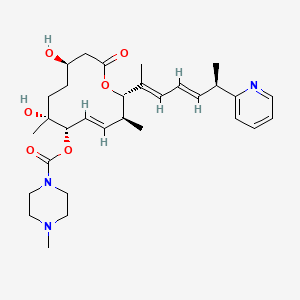

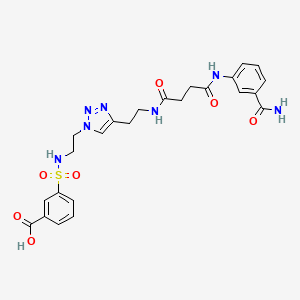

HS 38 是一种针对死亡相关蛋白激酶 (DAPK) 的特异性 ATP 竞争性抑制剂。它在科学研究中表现出巨大潜力,尤其是在平滑肌疾病相关研究中。 该化合物分子式为 C14H12ClN5O2S,分子量为 349.8 g/mol .

科学研究应用

HS 38 具有广泛的科学研究应用,包括:

化学: 用作研究死亡相关蛋白激酶及其相关途径抑制的工具。

生物学: 研究其对细胞过程的影响,特别是在平滑肌细胞中。

医学: 探索其在治疗平滑肌相关疾病中的潜在治疗应用。

作用机制

HS 38 通过竞争性抑制死亡相关蛋白激酶的 ATP 结合位点发挥作用。这种抑制阻止了下游靶标的磷酸化,导致细胞过程发生改变。 分子靶标包括死亡相关蛋白激酶 1、PIM3 和拉链相互作用蛋白激酶,其解离常数 (Kd) 分别为 300 nM、200 nM 和 280 nM .

生化分析

Biochemical Properties

HS38 plays a crucial role in biochemical reactions by inhibiting specific kinases. It interacts with DAPK1, ZIPK, and PIM3, with dissociation constants (Kd) of 300 nM, 280 nM, and an IC50 of 200 nM, respectively . These interactions are ATP-competitive, meaning this compound competes with ATP for binding to the active sites of these kinases. By inhibiting these kinases, this compound can modulate apoptosis and smooth muscle contraction, making it a valuable tool for studying these processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It significantly reduces the phosphorylation of myosin light chain 20 (RLC20) in human aortic smooth muscle cells, both in basal and sphingosine-1-phosphate (S1P) activated states . This reduction in phosphorylation leads to decreased contractile force in smooth muscle tissues, such as the mouse aorta and rabbit ileum . Additionally, this compound has been observed to inhibit cancer cell proliferation, invasion, migration, and colony formation in ovarian cancer cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding sites of DAPK1, ZIPK, and PIM3, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in apoptosis and smooth muscle contraction. For example, by inhibiting ZIPK, this compound reduces calcium sensitization in smooth muscle cells, leading to decreased contractile force . Furthermore, this compound’s inhibition of PIM3 kinase can suppress cancer cell proliferation by interfering with cell survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound is stable when stored at -20°C for up to three years in powder form and up to six months in solution at -80°C . Over time, this compound continues to inhibit kinase activity and reduce smooth muscle contractility in vitro . Long-term studies have shown that this compound maintains its efficacy in reducing myosin phosphorylation and contractile force in smooth muscle tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces smooth muscle contractility without causing significant adverse effects . At higher doses, this compound can lead to toxicity and adverse effects, such as reduced viability of smooth muscle cells . These dosage-dependent effects highlight the importance of optimizing this compound concentrations for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to kinase inhibition. It interacts with enzymes such as DAPK1, ZIPK, and PIM3, affecting their activity and downstream signaling pathways . By inhibiting these kinases, this compound can alter metabolic flux and metabolite levels in smooth muscle cells and cancer cells . This modulation of metabolic pathways is crucial for understanding the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, such as smooth muscle and cancer cells . The compound’s distribution is essential for its efficacy in inhibiting kinase activity and modulating cellular processes.

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with its target kinases . The compound’s activity is influenced by its localization, as it needs to be in proximity to DAPK1, ZIPK, and PIM3 to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its therapeutic potential.

准备方法

合成路线及反应条件

HS 38 的合成涉及多个步骤,首先是制备吡唑并[3,4-d]嘧啶酮核心结构。反应条件通常包括使用有机溶剂、催化剂和控制温度以确保生成所需产物。 关于合成路线和反应条件的具体细节通常是专有的,并且可能因制造商而异 .

工业生产方法

HS 38 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大限度地提高产量和纯度。 然后使用结晶或色谱等技术对化合物进行纯化,以达到研究应用所需的纯度水平 .

化学反应分析

反应类型

HS 38 会发生各种化学反应,包括:

氧化: HS 38 在特定条件下可以被氧化形成氧化衍生物。

还原: 该化合物可以被还原形成还原衍生物。

取代: HS 38 可以发生取代反应,其中特定的官能团被其他官能团取代。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应。

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会生成具有额外氧原子的氧化衍生物,而还原可能会生成化合物的更简单的氢化形式 .

相似化合物的比较

类似化合物

- TAT-GluN2BCTM

- BRD7389

- TC-DAPK 6

- HS94

- DAPK-IN-2

- DAPK 底物肽乙酸盐

HS 38 的独特性

HS 38 的独特性在于其对死亡相关蛋白激酶的 ATP 结合位点具有高度特异性和竞争性抑制。 它对各种激酶的解离常数使其成为研究平滑肌相关疾病和其他涉及死亡相关蛋白激酶的细胞过程的宝贵工具 .

属性

IUPAC Name |

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2S/c1-7(11(16)21)23-14-18-12-10(13(22)19-14)6-17-20(12)9-4-2-3-8(15)5-9/h2-7H,1H3,(H2,16,21)(H,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASYEGAVCTZSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)SC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030203-81-6 | |

| Record name | 1030203-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are DAPK1 and ZIPK, and what are their roles in cellular processes?

A1: DAPK1 (Death-associated protein kinase 1) and ZIPK (Zipper-interacting protein kinase, also known as DAPK3) are closely related serine/threonine protein kinases. They are involved in various cellular processes, including programmed cell death, apoptosis, and the regulation of both smooth muscle and non-muscle myosin phosphorylation. [] Their dysregulation has been implicated in various diseases, making them potential therapeutic targets.

Q2: How does HS38 interact with DAPK1 and ZIPK?

A2: this compound acts as a potent and selective inhibitor of both DAPK1 and ZIPK. It exhibits ATP-competitive inhibition, meaning it competes with ATP for binding to the kinases' active sites, thereby preventing their catalytic activity. []

Q3: What are the downstream effects of this compound inhibiting DAPK1 and ZIPK?

A3: Inhibiting ZIPK with this compound leads to several downstream effects, primarily related to smooth muscle contraction and cell migration:

- Decreased RLC20 phosphorylation: this compound reduces the phosphorylation of the myosin regulatory light chain (RLC20), a key step in smooth muscle contraction. This effect has been observed in both cellular and ex vivo studies. [, , , , ]

- Attenuated contractile responses: this compound significantly decreases the contractile force in various smooth muscle tissues, including mouse aorta, rabbit ileum, and calyculin A-stimulated arterial muscle. [] It also attenuates contractile responses elicited by various agonists like phenylephrine, angiotensin II, endothelin-1, U46619, and K+-induced membrane depolarization. []

- Suppressed cell migration: this compound inhibits vascular smooth muscle cell (VSMC) migration, likely due to its effects on focal adhesion dynamics and actin cytoskeleton organization. []

- Reduced MYPT1 and CPI-17 phosphorylation: In vascular smooth muscle, this compound inhibits the phosphorylation of MYPT1 and CPI-17, two proteins involved in regulating myosin light chain phosphatase (MLCP) activity. This suggests this compound may also indirectly modulate MLCP activity through ZIPK inhibition. []

- Modulation of FAK and CDC14A: this compound influences the phosphorylation and localization of focal adhesion kinase (FAK), a protein crucial for focal adhesion signaling. Additionally, this compound impacts the levels and interaction of ZIPK with cell-division cycle 14A phosphatase (CDC14A), suggesting a potential regulatory role of the ZIPK-CDC14A complex in VSMC migration. []

Q4: Does this compound influence the Hippo signaling pathway?

A5: Research suggests that DAPK3 inhibition by this compound may impact the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. Studies using a mouse model of colitis showed that this compound treatment increased YAP nuclear localization in IECs, indicating Hippo pathway activation. [] Analysis of gene expression data from patients with ulcerative colitis further suggests a potential role of DAPK3 and Hippo signaling in colitis progression. []

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C14H12ClN5O2S, and its molecular weight is 361.82 g/mol. [, ]

Q6: Is there spectroscopic data available for this compound?

A6: While the provided abstracts don't offer specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy would be standard methods for confirming its structure and purity.

Q7: How does the structure of this compound contribute to its selectivity for DAPK1 and ZIPK?

A8: While specific structural details about this compound's interaction with DAPK1 and ZIPK are not provided, the research mentions a close structural analog, HS43. HS43 has a five-fold lower affinity for ZIPK and does not produce any observable effects on cells or tissues. [] This suggests that even minor structural modifications can significantly impact this compound's potency and selectivity. Further SAR studies would be needed to elucidate the precise structural features responsible for its binding affinity and selectivity profile.

Q8: What types of in vitro and in vivo studies have been conducted with this compound?

A8: this compound has been investigated in a variety of experimental settings, including:

- Cell-based assays: Researchers used this compound to treat various cell lines, including human coronary artery vascular smooth muscle cells [, ], Caco-2 human intestinal epithelial cells [], and ovarian cancer cell lines (this compound.T and PA-1). [] These studies investigated the compound's effects on cell signaling, migration, proliferation, and other cellular functions.

- Animal models: this compound has been tested in rodent models of hypertension [], colitis [, ], and ovarian cancer. [] These studies examined the compound's effects on blood pressure regulation [], intestinal wound healing and inflammation [, ], and tumor growth, respectively. []

- Ex vivo studies: Researchers used isolated tissues, such as rat caudal arterial smooth muscle strips, [] mouse aorta, rabbit ileum, [] and human cerebral vessels, [] to study the direct effects of this compound on smooth muscle contraction and vascular reactivity.

Q9: What are the key findings from the in vivo studies using this compound?

A9: In vivo studies using this compound have yielded significant findings:

- Hypertension: In a study using spontaneously hypertensive rats (SHR), this compound attenuated the myogenic response of cerebral vessels, suggesting that ZIPK inhibition might be a potential therapeutic strategy for hypertension. []

- Colitis: In a mouse model of DSS-induced colitis, this compound administration unexpectedly impeded the resolution of intestinal injury and attenuated epithelial-specific proliferation. [, ] These findings suggest a more complex role of DAPK3 in intestinal regeneration than initially anticipated.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide](/img/structure/B607901.png)

![(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)

![4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B607906.png)

![(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B607910.png)

![N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B607911.png)